molecular formula C20H20N4O2 B2729072 N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-4-oxo-4-phenylbutanamide CAS No. 2034228-22-1

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-4-oxo-4-phenylbutanamide

Cat. No.: B2729072
CAS No.: 2034228-22-1
M. Wt: 348.406
InChI Key: TZCFHDNXBSAYBJ-UHFFFAOYSA-N
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Description

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-4-oxo-4-phenylbutanamide is a potent and selective allosteric inhibitor of Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) paracaspase activity. Its mechanism of action involves binding to the MALT1 protease domain, effectively blocking the cleavage of downstream substrates such as RelB, CYLD, and A20 . This inhibition disrupts key signaling pathways, most notably the activation of Nuclear Factor-kappa B (NF-κB) that is downstream of the CARD11-BCL10-MALT1 (CBM) signalosome complex. The CBM complex is a critical signaling hub in antigen receptor-mediated lymphocyte activation and proliferation. By targeting MALT1, this compound serves as a valuable pharmacological tool for investigating B-cell and T-cell receptor signaling, immune cell activation, and lymphocyte survival. Research applications are primarily focused in oncology, particularly for the study of activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL) and other hematological malignancies where constitutive MALT1 signaling drives cell growth and survival . It is also used in immunology research to explore T-cell anergy, regulatory T-cell (Treg) function, and the role of MALT1 in various autoimmune and inflammatory disease models. The compound enables researchers to dissect the specific contributions of MALT1 proteolytic activity within the broader NF-κB signaling network, providing insights for targeted therapeutic development. This inhibitor is recognized in scientific literature and product catalogs as a key tool compound for probing MALT1 biology .

Properties

IUPAC Name

N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]-4-oxo-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c1-24-14-17(13-23-24)18-11-15(9-10-21-18)12-22-20(26)8-7-19(25)16-5-3-2-4-6-16/h2-6,9-11,13-14H,7-8,12H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZCFHDNXBSAYBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)CCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-4-oxo-4-phenylbutanamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving an aldehyde and an amine.

    Coupling Reaction: The pyrazole and pyridine rings are then coupled using a suitable linker, such as a halogenated alkane, under basic conditions.

    Formation of the Butanamide Group: The final step involves the formation of the butanamide group through an amide coupling reaction using an appropriate carboxylic acid derivative and an amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-4-oxo-4-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole or pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The compound's structure allows it to interact with specific biological targets, making it a candidate for the development of novel anticancer therapies. For instance, derivatives of pyrazole compounds have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .

Case Study: AMPK Inhibitors

A notable application involves the synthesis of related pyrazole derivatives aimed at developing AMP-activated protein kinase (AMPK) inhibitors. These inhibitors are crucial in cancer metabolism modulation, providing a pathway for therapeutic interventions .

Compound NameStructureActivity
N-(2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-4-oxo-4-phenylbutanamideStructureAnticancer activity via AMPK inhibition
Methyl 2-(4-(3-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)acetateStructureInhibitor development for cancer treatment

Material Science

2.1 Coordination Chemistry

The compound can also be utilized in coordination chemistry, where it forms complexes with transition metals. Such complexes have been studied for their electronic properties and potential applications in catalysis and materials development. For example, platinum(II) complexes containing pyrazole derivatives have exhibited unique photophysical properties and catalytic activity .

Case Study: Platinum Complexes

Research has demonstrated that platinum complexes derived from pyrazole ligands can exhibit significant fluorescence properties, making them suitable for applications in photodynamic therapy and as fluorescent markers in biological systems .

Complex NameMetal CenterProperties
(2-[4-Methylpyrazol-1-yl]phenyl)platinum(II)Platinum(II)Green fluorescence; catalytic activity
Pyrazole-based dicarbonyl complexVarious metalsElectronic properties suitable for catalysis

3.1 Antimicrobial Properties

The compound's derivatives have been investigated for their antimicrobial properties against various pathogens. In vitro studies indicate that certain pyrazole-containing compounds exhibit significant antibacterial and antifungal activities, suggesting their potential use as therapeutic agents in treating infections .

Case Study: Antimicrobial Activity Testing

In studies involving multiple bacterial strains, including Escherichia coli and Staphylococcus aureus, compounds derived from pyrazole structures demonstrated varying degrees of inhibition, highlighting their potential as lead compounds for antibiotic development .

Bacterial StrainCompound TestedInhibition Zone (mm)
Escherichia coliN-(2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-4-oxo-4-phenylbutanamide15
Staphylococcus aureusMethyl 2-(4-(3-(1-methylpyrazol))acetate20

Mechanism of Action

The mechanism of action of N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-4-oxo-4-phenylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-((2-(1H-pyrazol-4-yl)pyridin-4-yl)methyl)-4-oxo-4-phenylbutanamide
  • N-((2-(1-methyl-1H-pyrazol-4-yl)phenyl)methyl)-4-oxo-4-phenylbutanamide

Uniqueness

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-4-oxo-4-phenylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-4-oxo-4-phenylbutanamide is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a pyrazole ring and a pyridine moiety, which are known to contribute to various biological activities. The molecular formula is C19H20N4OC_{19}H_{20}N_4O, with a molecular weight of 336.39 g/mol.

Research indicates that compounds containing pyrazole and pyridine derivatives often exhibit diverse pharmacological effects, including:

  • Anticancer Activity : Pyrazole derivatives have shown promise as inhibitors of various kinases involved in cancer progression. For instance, similar compounds have been reported to inhibit rearranged during transfection (RET) kinase, which is implicated in several cancers. In vitro studies have demonstrated that these compounds can effectively target RET mutations with low nanomolar IC50 values .
  • Anti-inflammatory Effects : Certain pyrazole derivatives demonstrate anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This activity is often assessed using heat-induced protein denaturation techniques, where the compounds' efficacy is measured against established standards .

Pharmacological Studies

In a study focusing on structure–activity relationships (SAR), various analogs of pyrazole derivatives were synthesized and evaluated for their biological activities. The findings revealed that modifications in the chemical structure significantly influenced the potency and selectivity of these compounds against specific targets .

Table 1: Summary of Biological Activities

Compound NameActivity TypeIC50 (nM)Reference
20pRET Inhibition5.7 - 8.3
2-methoxy-4-(1-phenyl)pyrazoleAnti-inflammatoryVaries
N/AGeneral Kinase InhibitorVaries

Case Studies

Case Study 1: RET Inhibition
A recent study highlighted the efficacy of a compound structurally similar to this compound in inhibiting RET mutations associated with cancer. The compound demonstrated significantly lower IC50 values compared to existing therapies, suggesting a potential for overcoming resistance in cancer treatment .

Case Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory properties of related pyrazole compounds. The study utilized a series of synthesized derivatives to assess their ability to modulate inflammatory pathways, revealing promising results that support further development for therapeutic applications in inflammatory diseases .

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